BI 01383298

Overview

Description

Mechanism of Action

Target of Action

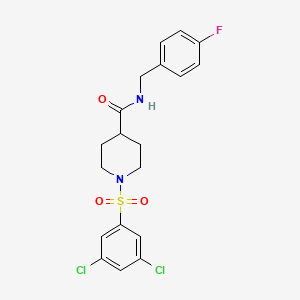

BI 01383298, also known as “1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide”, is a potent inhibitor of the human solute carrier SLC13A5 . SLC13A5, also known as the sodium-coupled citrate transporter (hNaCT), is the primary target of this compound .

Mode of Action

This compound interacts with its target, SLC13A5, by inhibiting its function . This results in a decrease in the transport of sodium and citrate across the cell membrane .

Biochemical Pathways

The inhibition of SLC13A5 by this compound affects the sodium-citrate co-transport pathway This pathway is crucial for the transport of sodium and citrate ions across the cell membrane

Pharmacokinetics

It is known that the compound is highly potent and selective, suggesting that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of sodium and citrate transport across the cell membrane due to its interaction with SLC13A5 . This can potentially alter cellular metabolism and other processes that depend on these ions.

Biochemical Analysis

Biochemical Properties

BI 01383298 plays a crucial role in biochemical reactions by inhibiting the activity of the sodium-coupled citrate transporter (NaCT). This transporter is responsible for the uptake of citrate into cells, which is a key step in cellular metabolism . This compound selectively inhibits NaCT without affecting other related transporters such as hSLC13A2 and hSLC13A3 . This selective inhibition is achieved through the compound’s high affinity for the NaCT binding site, which prevents citrate from being transported into the cell .

Cellular Effects

This compound has been shown to influence various cellular processes by inhibiting citrate uptake. In HepG2 cells, this compound irreversibly inhibits sodium-dependent citrate uptake, which can impact cellular metabolism and energy production . This inhibition can lead to changes in cell signaling pathways, gene expression, and overall cellular function. For example, in studies involving knockout mice, the inhibition of NaCT by this compound has been associated with reduced adiposity and lower lipid concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NaCT transporter, thereby blocking the transport of citrate into cells . This binding interaction is highly specific, allowing this compound to selectively inhibit NaCT without affecting other transporters . The inhibition of citrate uptake by this compound can lead to downstream effects on cellular metabolism, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the duration of exposure . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of citrate uptake and alterations in cellular metabolism . In vivo studies have also demonstrated that the compound can have long-term effects on metabolic processes, such as reduced adiposity in knockout mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits NaCT without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including disruptions in cellular metabolism and energy production . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are seen .

Metabolic Pathways

This compound is involved in metabolic pathways related to citrate uptake and utilization. By inhibiting NaCT, the compound affects the availability of citrate for metabolic processes such as the citric acid cycle . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism . Enzymes and cofactors involved in citrate metabolism are also affected by the presence of this compound, leading to alterations in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s selective inhibition of NaCT allows it to accumulate in cells that express this transporter, leading to localized effects on citrate uptake and metabolism . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with NaCT . The compound is directed to specific compartments or organelles where NaCT is expressed, allowing it to exert its inhibitory effects on citrate uptake . Post-translational modifications and targeting signals may also play a role in the localization and activity of this compound within cells .

Preparation Methods

The synthesis of BI01383298 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Formation of the core structure: This involves the synthesis of the piperidine ring, which serves as the backbone of the compound.

Introduction of functional groups: Functional groups such as the dichlorophenylsulfonyl and fluorobenzyl groups are introduced through various chemical reactions, including sulfonylation and alkylation.

Purification and characterization: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

BI01383298 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BI01383298 has a wide range of scientific research applications, including:

Chemistry: It is used as a chemical probe to study the function of the sodium-coupled citrate transporter and its role in various biochemical pathways.

Biology: The compound is employed in studies investigating the role of the sodium-coupled citrate transporter in cellular metabolism and signaling.

Medicine: BI01383298 is being explored for its potential therapeutic applications in treating diseases such as obesity, diabetes, and epilepsy.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting the sodium-coupled citrate transporter

Comparison with Similar Compounds

BI01383298 is unique in its high potency and selectivity for the sodium-coupled citrate transporter compared to other similar compounds. Some similar compounds include:

BI01372674: This compound is chemically related to BI01383298 but serves as a negative control with significantly lower potency.

Other SLC13A5 inhibitors: Previous inhibitors of the sodium-coupled citrate transporter have shown lower potency and selectivity compared to BI01383298

BI01383298 stands out due to its improved potency and selectivity, making it a valuable tool for studying the sodium-coupled citrate transporter and its role in various biological processes .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOYAALVGSMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BI01383298 interact with NaCT and what are the downstream effects of this interaction?

A1: BI01383298 acts as a potent, irreversible, and non-competitive inhibitor of human NaCT. [] This means it binds tightly to the transporter, preventing citrate uptake. [] While the exact binding site remains unclear, molecular modeling suggests differences in key amino acid residues between human and mouse NaCT could explain the inhibitor's species specificity. [] In HepG2 cells, BI01383298 exposure effectively inhibits NaCT activity, leading to decreased cell proliferation, likely due to the disruption of citrate-dependent metabolic pathways. []

Q2: Does BI01383298 interact with any other biological targets besides NaCT?

A3: The provided research focuses solely on BI01383298's interaction with NaCT. [, ] Further studies are needed to explore its potential off-target effects and determine if it interacts with other transporters or biological pathways. This information is crucial for understanding potential side effects and ensuring its safe application in research or therapeutic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)